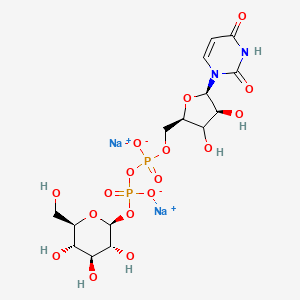![molecular formula C10H13FN2O5 B12389378 5-fluoro-1-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)-4-methyloxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12389378.png)
5-fluoro-1-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)-4-methyloxolan-2-yl]pyrimidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-fluoro-1-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)-4-methyloxolan-2-yl]pyrimidine-2,4-dione is a fluorinated nucleoside analog. This compound is structurally related to naturally occurring nucleosides and has been studied for its potential antiviral and anticancer properties. The presence of the fluorine atom in the pyrimidine ring enhances its biological activity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-1-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)-4-methyloxolan-2-yl]pyrimidine-2,4-dione typically involves the following steps:
Starting Material: The synthesis begins with a suitable sugar derivative, such as a protected ribose or deoxyribose.
Glycosylation: The sugar derivative undergoes glycosylation with a fluorinated pyrimidine base. This step often requires the use of a Lewis acid catalyst, such as trimethylsilyl trifluoromethanesulfonate, to facilitate the formation of the glycosidic bond.
Deprotection: The protecting groups on the sugar moiety are removed under acidic or basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale glycosylation reactions using automated synthesizers. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
5-fluoro-1-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)-4-methyloxolan-2-yl]pyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the fluorine atom, yielding a non-fluorinated analog.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method for reducing the fluorinated compound.
Substitution: Nucleophilic substitution reactions often require the use of strong bases, such as sodium hydride, to generate the nucleophile.
Major Products
Oxidation: Oxidation of the hydroxyl groups yields ketones or aldehydes.
Reduction: Reduction removes the fluorine atom, resulting in a non-fluorinated nucleoside.
Substitution: Substitution reactions produce various derivatives, depending on the nucleophile used.
Scientific Research Applications
5-fluoro-1-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)-4-methyloxolan-2-yl]pyrimidine-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reference standard in analytical chemistry.
Biology: The compound is studied for its interactions with enzymes and nucleic acids, providing insights into biochemical pathways.
Medicine: It has potential antiviral and anticancer properties, making it a candidate for drug development.
Industry: The compound is used in the production of pharmaceuticals and as a research tool in various industrial applications.
Mechanism of Action
The mechanism of action of 5-fluoro-1-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)-4-methyloxolan-2-yl]pyrimidine-2,4-dione involves its incorporation into nucleic acids. The fluorine atom enhances the compound’s stability and resistance to enzymatic degradation. It targets viral or cancerous cells by interfering with DNA and RNA synthesis, leading to cell death. The compound’s molecular targets include DNA polymerase and ribonucleotide reductase, which are essential for nucleic acid replication.
Comparison with Similar Compounds
Similar Compounds
5-fluorouridine: Another fluorinated nucleoside analog with antiviral and anticancer properties.
5-fluoro-2’-deoxyuridine: A fluorinated analog of thymidine used in cancer treatment.
5-fluorocytosine: An antifungal agent that is also a fluorinated nucleoside analog.
Uniqueness
5-fluoro-1-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)-4-methyloxolan-2-yl]pyrimidine-2,4-dione is unique due to its specific stereochemistry and the presence of a fluorine atom, which enhances its biological activity and stability compared to other nucleoside analogs. Its unique structure allows for specific interactions with enzymes and nucleic acids, making it a valuable compound in scientific research and drug development.
Properties
Molecular Formula |
C10H13FN2O5 |
|---|---|
Molecular Weight |
260.22 g/mol |
IUPAC Name |
5-fluoro-1-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)-4-methyloxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H13FN2O5/c1-4-6(3-14)18-9(7(4)15)13-2-5(11)8(16)12-10(13)17/h2,4,6-7,9,14-15H,3H2,1H3,(H,12,16,17)/t4?,6-,7+,9-/m1/s1 |
InChI Key |
MPBZJBJXCOVBCK-LXYHTYGGSA-N |
Isomeric SMILES |
CC1[C@H](O[C@H]([C@H]1O)N2C=C(C(=O)NC2=O)F)CO |
Canonical SMILES |
CC1C(OC(C1O)N2C=C(C(=O)NC2=O)F)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







methyl phosphate](/img/structure/B12389324.png)



![ethane-1,2-diol;[(3S,4R,5R)-5-[(1R)-2-hydroxy-1-[(Z)-octadec-9-enoyl]oxyethyl]-4-[(Z)-octadec-9-enoyl]oxyoxolan-3-yl] (Z)-octadec-9-enoate](/img/structure/B12389358.png)
![[(2R,3S,5R)-5-(2,6-diaminopurin-9-yl)-3,4-bis(2-methoxyethoxy)oxolan-2-yl]methanol](/img/structure/B12389366.png)
![N-[2-[4-(1-Methylethyl)phenoxy]acetyl]guanosine](/img/structure/B12389372.png)


